N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185052-08-7
VCID: VC4193595
InChI: InChI=1S/C18H15Cl2N3OS2.ClH/c19-15-8-12(16(20)26-15)17(24)22-18-21-13-6-7-23(10-14(13)25-18)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,21,22,24);1H
SMILES: C1CN(CC2=C1N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)CC4=CC=CC=C4.Cl
Molecular Formula: C18H16Cl3N3OS2
Molecular Weight: 460.82

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride

CAS No.: 1185052-08-7

Cat. No.: VC4193595

Molecular Formula: C18H16Cl3N3OS2

Molecular Weight: 460.82

* For research use only. Not for human or veterinary use.

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride - 1185052-08-7

Specification

CAS No. 1185052-08-7
Molecular Formula C18H16Cl3N3OS2
Molecular Weight 460.82
IUPAC Name N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H15Cl2N3OS2.ClH/c19-15-8-12(16(20)26-15)17(24)22-18-21-13-6-7-23(10-14(13)25-18)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H,21,22,24);1H
Standard InChI Key IZSHFKBECOLPKN-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)CC4=CC=CC=C4.Cl

Introduction

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride is a synthetic compound belonging to the class of thiazolopyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound integrates a thiazolopyridine core with a dichlorothiophene moiety and a benzyl substituent.

Structural Features

The molecular structure of this compound is characterized by:

  • Thiazolopyridine Core: A bicyclic system combining thiazole and pyridine rings.

  • Benzyl Group: Attached to the thiazolopyridine at position 5.

  • Dichlorothiophene Moiety: Substituted at positions 2 and 5 with chlorine atoms.

  • Carboxamide Functional Group: Connecting the thiazolopyridine and dichlorothiophene units.

The hydrochloride salt enhances its solubility in aqueous media, making it suitable for biological applications.

Synthesis

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride typically involves:

  • Formation of the Thiazolopyridine Core: Cyclization reactions using precursors like aminothiazoles and pyridine derivatives.

  • Introduction of the Benzyl Group: Alkylation reactions at position 5 of the thiazolopyridine.

  • Coupling with Dichlorothiophene: Amidation reactions using dichlorothiophene carboxylic acid derivatives.

  • Conversion to Hydrochloride Salt: Reaction with hydrochloric acid to improve solubility.

Biological Activities

  • Anticancer Activity:

    • Thiazolopyridines are known to inhibit cancer cell proliferation by targeting enzymes like kinases or DNA-binding proteins.

    • Dichlorothiophene moieties contribute to cytotoxicity through electron-withdrawing effects.

  • Anti-inflammatory Potential:

    • Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX).

  • Antimicrobial Properties:

    • The presence of halogens (chlorine) enhances antimicrobial activity by disrupting microbial membranes or enzyme function.

Research Applications

This compound is a candidate for:

  • Drug Discovery:

    • Screening for anticancer or anti-inflammatory activity.

    • Optimization for better pharmacokinetic properties.

  • Molecular Docking Studies:

    • Understanding binding interactions with biological targets such as enzymes or receptors.

Data Comparison with Related Compounds

Compound NameKey FeaturesReported Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide Benzothiophene coreAnti-inflammatory (docking studies)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride Thiazolopyridine with tert-butyl groupAnticancer potential

Future Directions

  • In Vitro Studies:

    • Evaluate cytotoxicity against cancer cell lines.

    • Test anti-inflammatory effects using enzyme inhibition assays.

  • Pharmacokinetics:

    • Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structural Optimization:

    • Modify substituents to enhance activity and reduce toxicity.

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